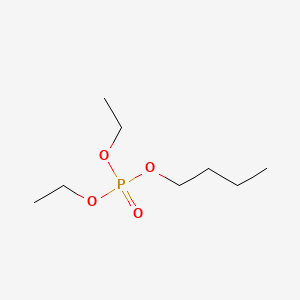![molecular formula C20H35NO7 B13782139 2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid CAS No. 69178-39-8](/img/structure/B13782139.png)
2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[[(6-Amino-1-oxohexyl)oxy]methyl]-2-(hydroxymethyl)butyl] hydrogen cyclohexane-1,2-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxymethyl group, and a cyclohexane ring, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[(6-Amino-1-oxohexyl)oxy]methyl]-2-(hydroxymethyl)butyl] hydrogen cyclohexane-1,2-dicarboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds. Common reagents used in the synthesis include acyl chlorides, amines, and alcohols. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-[[(6-Amino-1-oxohexyl)oxy]methyl]-2-(hydroxymethyl)butyl] hydrogen cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-[[(6-Amino-1-oxohexyl)oxy]methyl]-2-(hydroxymethyl)butyl] hydrogen cyclohexane-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups can be modified to attach fluorescent tags or other markers .
Medicine
Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics .
Industry
In industrial applications, this compound can be used as an intermediate in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of [2-[[(6-Amino-1-oxohexyl)oxy]methyl]-2-(hydroxymethyl)butyl] hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of an amino group and a cyclic ring.
Acetanilide: This compound shares the amide functional group and is used in similar applications.
Uniqueness
What sets [2-[[(6-Amino-1-oxohexyl)oxy]methyl]-2-(hydroxymethyl)butyl] hydrogen cyclohexane-1,2-dicarboxylate apart is its combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
69178-39-8 |
|---|---|
Molekularformel |
C20H35NO7 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-[2-(6-aminohexanoyloxymethyl)-2-(hydroxymethyl)butoxy]carbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H35NO7/c1-2-20(12-22,13-27-17(23)10-4-3-7-11-21)14-28-19(26)16-9-6-5-8-15(16)18(24)25/h15-16,22H,2-14,21H2,1H3,(H,24,25) |
InChI-Schlüssel |
CPEPBVDDMUAZAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(COC(=O)CCCCCN)COC(=O)C1CCCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


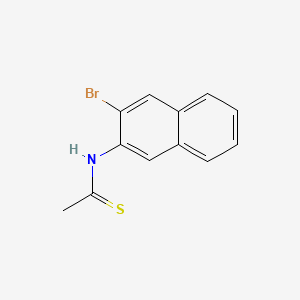
![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

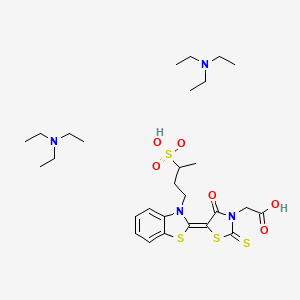
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)

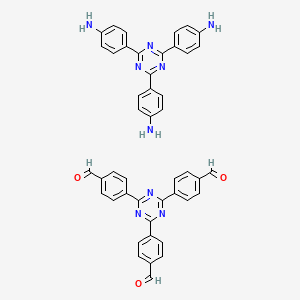
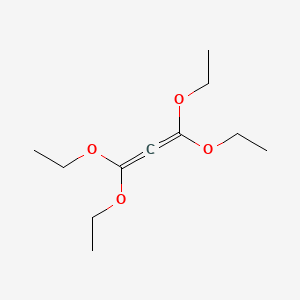

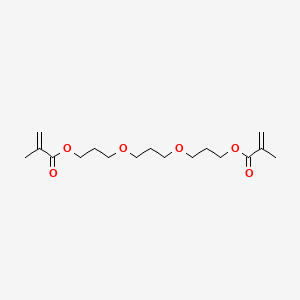
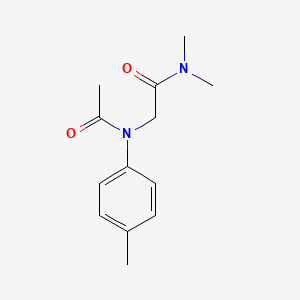
![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
